molecular formula C19H25N5O2 B12041807 8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 332904-75-3

8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12041807
CAS No.: 332904-75-3
M. Wt: 355.4 g/mol
InChI Key: LYLRNGXXJZHUCC-UHFFFAOYSA-N
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Description

8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure

Preparation Methods

The synthesis of 8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Chemical Reactions Analysis

8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

332904-75-3

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

8-(diethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C19H25N5O2/c1-6-23(7-2)18-20-16-15(17(25)22(5)19(26)21(16)4)24(18)12-14-10-8-13(3)9-11-14/h8-11H,6-7,12H2,1-5H3

InChI Key

LYLRNGXXJZHUCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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